Cas no 60048-73-9 (Eremofortin B)

Eremofortin B 化学的及び物理的性質
名前と識別子
-
- Naphth(1,2-b)oxiren-6(2H)-one, 1a,3,3a,4,7,7b-hexahydro-2-hydroxy-3,3a-dimethyl-5-(1-methylethenyl)-
- (1aR)-1aβ,3,3a,4,5,7bβ-Hexahydro-2α-hydroxy-5β-isopropenyl-3α,3aα-dimethylnaphth[1,2-b]oxiren-6(2H)-one
- 2-hydroxy-3,3a-dimethyl-5-prop-1-en-2-yl-1a,2,3,4,5,7,7a,7b-octahydronaphtho[1,2-b]oxiren-6-one
- 2-Hydroxy-3,3a-dimethyl-5-(prop-1-en-2-yl)octahydronaphtho[1,2-b]oxiren-6(2H)-one
- HY-126484
- CHEMBL4167884
- Naphth[1,2-b]oxiren-6(2H)-one, 1a,3,3a,4,5,7b-hexahydro-2-hydroxy-3,3a-dimethyl-5-(1-methylethenyl)-, (1aR,2R,3R,3aR,5S,7bS)-
- UNII-D372Y6VN6H
- CS-0104864
- (1aR)-1abeta,3,3a,4,5,7bbeta-Hexahydro-2alpha-hydroxy-5beta-isopropenyl-3alpha,3aalpha-dimethylnaphth[1,2-b]oxiren-6(2H)-one
- D372Y6VN6H
- 60048-73-9
- Naphth(1,2-b)oxiren-6(2H)-one, 1a,3,3a,4,5,7b-hexahydro-2-hydroxy-3,3a-dimethyl-5-(1-methylethenyl)-, (1aR,2R,3R,3aR,5S,7bS)-
- Eremofortin B
- (1aR,2R,3R,3aR,5S,7bS)-2-hydroxy-3,3a-dimethyl-5-prop-1-en-2-yl-1a,2,3,4,5,7b-hexahydronaphtho[1,2-b]oxiren-6-one
-
- インチ: 1S/C15H22O3/c1-7(2)9-6-15(4)8(3)12(17)14-13(18-14)10(15)5-11(9)16/h8-10,12-14,17H,1,5-6H2,2-4H3
- InChIKey: HZYJANRTRQEOLU-UHFFFAOYSA-N
- ほほえんだ: O1C2([H])C([H])(C([H])(C([H])([H])[H])C3(C([H])([H])[H])C([H])([H])C([H])(C(=C([H])[H])C([H])([H])[H])C(C([H])([H])C3([H])C12[H])=O)O[H]
計算された属性
- せいみつぶんしりょう: 250.15696
- どういたいしつりょう: 248.14124450g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 416
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 6
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.8
- 疎水性パラメータ計算基準値(XlogP): 2.1
じっけんとくせい
- PSA: 49.83
Eremofortin B 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-396544A-5 mg |
Eremofortin B, |
60048-73-9 | 5mg |
¥3,512.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-396544A-5mg |
Eremofortin B, |
60048-73-9 | 5mg |
¥3512.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-396544-1mg |
Eremofortin B, |
60048-73-9 | 1mg |
¥827.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-396544-1 mg |
Eremofortin B, |
60048-73-9 | 1mg |
¥827.00 | 2023-07-11 |
Eremofortin B 関連文献
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
Eremofortin Bに関する追加情報
Eremofortin B (CAS No. 60048-73-9): A Comprehensive Overview
Eremofortin B (CAS No. 60048-73-9) is a naturally occurring compound that has garnered significant attention in the fields of chemistry, biology, and pharmacology due to its unique structural properties and potential therapeutic applications. This compound, isolated from the plant Eremurus robustus, belongs to the class of flavonoids and has been the subject of numerous scientific studies aimed at elucidating its biological activities and mechanisms of action.
The chemical structure of Eremofortin B is characterized by a complex arrangement of aromatic rings and functional groups, which contribute to its stability and reactivity. Specifically, it features a flavone backbone with additional substituents that enhance its bioavailability and pharmacological effects. Recent advances in analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, have enabled researchers to accurately determine the structure and purity of Eremofortin B, facilitating its use in various research applications.
In the realm of pharmacology, Eremofortin B has shown promising potential in several areas. One of the most notable findings is its antioxidant properties. Studies have demonstrated that Eremofortin B can effectively scavenge free radicals and protect cells from oxidative stress, which is a key factor in the development of various diseases, including cardiovascular disorders and neurodegenerative conditions. This antioxidant activity is attributed to the presence of hydroxyl groups in its molecular structure, which can donate electrons to neutralize reactive oxygen species (ROS).
Beyond its antioxidant effects, Eremofortin B has also been investigated for its anti-inflammatory properties. In vitro and in vivo studies have shown that it can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that Eremofortin B may have therapeutic potential in treating inflammatory diseases such as arthritis and inflammatory bowel disease (IBD). The mechanism behind these anti-inflammatory effects is thought to involve the modulation of signaling pathways, particularly those involving nuclear factor-kappa B (NF-κB).
Another area of interest is the potential anticancer activity of Eremofortin B. Preclinical studies have indicated that it can induce apoptosis in cancer cells while sparing normal cells. This selective cytotoxicity is a highly desirable property for cancer therapeutics, as it minimizes adverse side effects. The anticancer effects of Eremofortin B have been observed in various cancer cell lines, including those derived from breast, lung, and colon cancers. The underlying mechanisms are believed to involve the inhibition of cell proliferation pathways and the induction of cell cycle arrest.
In addition to its direct biological activities, Eremofortin B has also been explored for its potential as a lead compound in drug discovery. Its unique structural features make it an attractive candidate for chemical modifications aimed at enhancing its potency and selectivity. For instance, researchers have synthesized derivatives of Eremofortin B with improved pharmacokinetic properties, such as increased solubility and reduced metabolic degradation. These derivatives are currently being evaluated for their therapeutic potential in preclinical models.
The safety profile of Eremofortin B is another important consideration for its development as a therapeutic agent. To date, no significant toxic effects have been reported in animal studies at relevant doses. However, further research is needed to fully assess its safety in humans. Clinical trials are currently underway to evaluate the efficacy and safety of Eremofortin B in treating various conditions.
In conclusion, Eremofortin B (CAS No. 60048-73-9) represents a promising natural compound with a wide range of biological activities. Its antioxidant, anti-inflammatory, and anticancer properties make it a valuable candidate for further research and potential therapeutic applications. As ongoing studies continue to uncover new insights into its mechanisms of action and optimize its use, Eremofortin B holds significant potential to contribute to advancements in medicine and healthcare.
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